![molecular formula C9H16N2O4 B3081428 tert-Butyl ((2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate CAS No. 110312-83-9](/img/structure/B3081428.png)
tert-Butyl ((2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate
Overview
Description
Tert-Butyl ((2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate, also known as Boc-4-oxo-3-pyrrolidinecarboxylic acid, is a chemical compound widely used in scientific research. It is a carbamate derivative of pyrrolidine and is commonly used as a protecting group in organic synthesis.
Scientific Research Applications
Tertiary Butyl Esters in Synthetic Organic Chemistry
Tertiary butyl esters play a crucial role in synthetic organic chemistry. Researchers have developed a straightforward method for introducing the tert-butoxycarbonyl (Boc) group into diverse organic compounds using flow microreactor systems . This approach offers several advantages:
Unique Reactivity of the Tert-Butyl Group
The crowded nature of the tert-butyl group leads to distinctive reactivity patterns. Let’s explore its applications:
- Biological Implications : The tert-butyl group appears in natural products and plays a role in biosynthetic pathways and biodegradation processes .
Modulating Self-Assembling Properties with Tert-Butyl Groups
Carbazole derivatives can form organogels, and tert-butyl groups influence their self-assembly. Notably:
properties
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)-4-oxoazetidin-3-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c1-9(2,3)15-8(14)11-6-5(4-12)10-7(6)13/h5-6,12H,4H2,1-3H3,(H,10,13)(H,11,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCFOKHULWJGSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C(NC1=O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-t-Butoxycarbonylamino-2-hydroxymethyl-4-oxoazetidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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